4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which include 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Scientific Research Applications
Synthesis and Chemical Properties
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane and its derivatives are pivotal in the development of chemical synthesis methods and materials science. Researchers have synthesized various boronic acid derivatives, exploring their reactivity and applications. For instance, Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, assessing their activity against serine proteases, including thrombin, highlighting no significant S–B or N–B coordination in these compounds (Spencer et al., 2002). Nie et al. (2020) developed a 4-substituted pyrene derivative for H2O2 detection in living cells, demonstrating the functionalization of pyrene as an effective strategy for developing novel pyrene-based materials (Nie et al., 2020).
Molecular Structure and Characterization
The structural characterization of these compounds often involves X-ray diffraction studies. Coombs et al. (2006) prepared a specific dioxaborolane compound, offering insights into its molecular structure through single-crystal X-ray diffraction, revealing no significant intra- or intermolecular interactions with the boron atom (Coombs et al., 2006). Such detailed structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields.
Applications in Material Science and Catalysis
These compounds also play a significant role in the development of new materials and catalysis. Das et al. (2015) utilized these derivatives to synthesize boron-containing stilbene derivatives, exploring their potential in creating new materials for LCD technology and investigating their biological activity for neurodegenerative diseases (Das et al., 2015). Büttner et al. (2007) developed a new building block for synthesizing silicon-based drugs and odorants, demonstrating the high synthetic potential of such compounds (Büttner et al., 2007).
Advancements in Polymer Science
Furthermore, these compounds are pivotal in polymer science, enabling precise synthesis and functionalization of polymers. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a dioxaborolane-substituted thiophene monomer, yielding polymers with narrow molecular weight distribution and high regioregularity, indicating the importance of catalyst-transfer mechanisms in polymer synthesis (Yokozawa et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds with a dioxaborolane structure have been used in various chemical reactions due to their unique properties .
Biochemical Pathways
Compounds with similar structures have been studied for their antioxidant activities . They were found to scavenge radicals in a dose-dependent manner, suggesting that they may play a role in oxidative stress pathways .
Result of Action
Based on the antioxidant activities of similar compounds, it can be hypothesized that this compound may have potential protective effects against oxidative stress .
Action Environment
It is known that factors such as ph and temperature can affect the antioxidant activities of similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-pentoxyphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-6-7-8-13-19-15-11-9-14(10-12-15)18-20-16(2,3)17(4,5)21-18/h9-12H,6-8,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBHQWDTIKAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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